An In-Depth Technical Guide to 3-Hydroxy Fenspiride: Structure, Properties, and Analysis
An In-Depth Technical Guide to 3-Hydroxy Fenspiride: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Fenspiride is a principal phase I metabolite of the anti-inflammatory and bronchodilator agent, Fenspiride. As a key product of in vivo biotransformation, a comprehensive understanding of its chemical characteristics, metabolic generation, and analytical quantification is paramount for a complete pharmacological and toxicological assessment of the parent drug. This technical guide provides a detailed exploration of 3-Hydroxy Fenspiride, intended to support research and development activities in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
3-Hydroxy Fenspiride, systematically named 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is a hydroxylated derivative of Fenspiride. The introduction of a hydroxyl group onto the phenyl ring significantly alters the molecule's polarity and potential for further metabolic conjugation.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Hydroxy Fenspiride
| Property | Value | Source |
| Chemical Name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | [1] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [1] |
| Molecular Weight | 276.33 g/mol | [1] |
| CAS Number | 441781-23-3 | [1] |
| Appearance | Off-white solid | |
| Solubility | Soluble in Methanol and DMSO | |
| Storage | 2-8 °C |
Metabolic Pathway and Pharmacokinetics
Fenspiride undergoes extensive metabolism in the body, primarily through phase I functionalization reactions followed by phase II conjugation. The formation of 3-Hydroxy Fenspiride is a critical step in the phase I metabolic cascade.
Cytochrome P450-Mediated Hydroxylation
The hydroxylation of the phenyl ring of Fenspiride to form 3-Hydroxy Fenspiride is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver.[2][3][4] These monooxygenases are responsible for the metabolism of a vast array of xenobiotics.[2][3][4] While the specific CYP isoenzymes responsible for the 3-hydroxylation of Fenspiride are not definitively identified in the available literature, CYP3A4 and CYP2D6 are commonly involved in the metabolism of many drugs and are likely candidates.[2]
The metabolic conversion can be visualized as follows:
Figure 1: Metabolic pathway of Fenspiride to 3-Hydroxy Fenspiride and subsequent conjugation.
Following its formation, 3-Hydroxy Fenspiride can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are readily excreted from the body.[5]
Synthesis of 3-Hydroxy Fenspiride
While the primary interest in 3-Hydroxy Fenspiride lies in its role as a metabolite, its chemical synthesis is crucial for obtaining an analytical standard for quantification and for conducting in-vitro pharmacological and toxicological studies. A plausible synthetic route can be adapted from the synthesis of the parent compound, Fenspiride, by utilizing a starting material that already possesses the 3-hydroxy-phenylethyl moiety.
A general synthetic approach could involve the reaction of 1-oxa-3,8-diazaspiro[4.5]decan-2-one with a suitably protected 2-(3-hydroxyphenyl)ethyl halide or tosylate, followed by deprotection. The synthesis of various 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been described in the literature, providing a foundation for this synthetic strategy.[6]
Pharmacological Activity and Toxicology
The pharmacological activity of 3-Hydroxy Fenspiride is not as extensively characterized as that of the parent drug. However, it is a common phenomenon for metabolites to retain some of the pharmacological activity of the parent compound.[7] Given that the core spirocyclic and oxazolidinone structures responsible for the anti-inflammatory and bronchodilator effects of Fenspiride remain intact, it is plausible that 3-Hydroxy Fenspiride exhibits similar, albeit potentially modified, activities.[8][9][10]
Further in-vitro studies, such as receptor binding assays and functional assays on inflammatory and respiratory cell models, are necessary to fully elucidate the pharmacological profile of 3-Hydroxy Fenspiride.[11][12][13][14]
The toxicological profile of 3-Hydroxy Fenspiride is also an area requiring further investigation. While Fenspiride itself has a known safety profile, the potential for metabolites to contribute to adverse effects is an important consideration in drug development.[15][16][17] Acute toxicity studies and in-vitro cytotoxicity assays using 3-Hydroxy Fenspiride would provide valuable data.
Analytical Methodologies
The accurate quantification of 3-Hydroxy Fenspiride in biological matrices is essential for pharmacokinetic and metabolism studies. Due to its expected low concentrations and the complexity of biological samples, highly sensitive and selective analytical methods are required.
Sample Preparation
A crucial first step in the analysis of 3-Hydroxy Fenspiride from biological samples like plasma or urine is the efficient extraction of the analyte and removal of interfering matrix components. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent such as acetonitrile is added to the plasma sample to precipitate proteins.[18][19]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away.[20]
For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase or sulfatase is often employed prior to extraction to cleave the conjugate and measure the total (free and conjugated) concentration of 3-Hydroxy Fenspiride.[5]
Chromatographic Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of Fenspiride and its metabolites.[5][21][22] Derivatization of the hydroxyl group of 3-Hydroxy Fenspiride to a more volatile silyl derivative is typically required for GC analysis. The mass spectrometer provides high selectivity and allows for structural elucidation based on fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and throughput.[18][19][23][24] A reversed-phase liquid chromatography method is typically used to separate 3-Hydroxy Fenspiride from other metabolites and endogenous compounds, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS Quantification of 3-Hydroxy Fenspiride in Human Plasma
The following is a representative, generalized protocol. Method development and validation are essential for specific applications.
-
Sample Preparation (SPE):
-
To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled 3-Hydroxy Fenspiride).
-
Pre-treat the sample by adding 200 µL of 0.1 M phosphate buffer (pH 6.0).
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from Fenspiride and other metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-Hydroxy Fenspiride and its internal standard.
-
Figure 2: Workflow for the LC-MS/MS analysis of 3-Hydroxy Fenspiride in plasma.
Conclusion
3-Hydroxy Fenspiride is a significant metabolite of Fenspiride, and its characterization is integral to a thorough understanding of the parent drug's disposition and effects. This technical guide has provided a comprehensive overview of its chemical structure, metabolic formation, and analytical determination. Further research into the specific pharmacological and toxicological properties of 3-Hydroxy Fenspiride will provide a more complete picture of its role in the overall therapeutic and safety profile of Fenspiride. The analytical methods outlined herein provide a robust framework for the accurate quantification of this metabolite in complex biological matrices, facilitating future research in this area.
References
- Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose.
- Klutchko, S., Blankley, C. J., Fleming, R. W., Hinkley, J. M., Werner, A. E., Nordin, I. C., ... & Ryan, M. J. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of medicinal chemistry, 29(10), 1953-1961.
-
Mad Barn. (n.d.). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. Research Bank. Retrieved from [Link]
- Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS quantification of fenspiride in human plasma. Journal of Bioanalysis & Biomedicine, 5(4), 185-190.
-
PubChem. (n.d.). 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved from [Link]
-
PubChem. (n.d.). Fenspiride. Retrieved from [Link]
- Indelicato, S. (n.d.). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use. Thermo Fisher Scientific.
-
U.S. Food and Drug Administration. (2014, August 24). 022535Orig1s000. Retrieved from [Link]
- Khawaja, A. M., Liu, Y. C., & Rogers, D. F. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. Pulmonary pharmacology & therapeutics, 12(6), 363-368.
- De Castro, C. M., Nahori, M. A., Dumarey, C. H., Vargaftig, B. B., & Bachelet, M. (1995). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. European journal of pharmacology, 294(2-3), 669-676.
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]
- Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
-
AnalyteGuru. (2018, September 7). Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. Retrieved from [Link]
- Agilent. (2019, June 14). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Ishima, R., Nagai, Y., Ohno, T., Irie, K., & Nishimura, T. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 36(16), 2593-2603.
- Obach, R. S. (2001). Pharmacologically active drug metabolites: impact on drug discovery and pharmacotherapy. Pharmacological reviews, 53(1), 3-14.
- A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.).
- Thermo Fisher Scientific. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.
- Rendic, S., & Guengerich, F. P. (2015). Human family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of toxicology, 89(7), 1021-1188.
-
PrepChem.com. (n.d.). Synthesis of 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. Retrieved from [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
- Neunzig, I., Strotmann, C., & Humpf, H. U. (2012). Cytochrome P450 mediated hydroxylation of ibuprofen using Pichia pastoris as biocatalyst.
- MDPI. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(23), 8345.
- Rahman, H., Eswaraiah, M. C., & Dutta, A. M. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of ethnopharmacology, 170, 257-260.
- MDPI. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2998.
- MDPI. (2022).
Sources
- 1. 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | C15H20N2O3 | CID 71749006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy | Semantic Scholar [semanticscholar.org]
- 8. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 9. Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]
- 11. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 22. agilent.com [agilent.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
